molecular formula C15H15NO B171858 6-Methoxy-1,4-dimethyl-9H-carbazole CAS No. 18028-57-4

6-Methoxy-1,4-dimethyl-9H-carbazole

Cat. No. B171858
CAS RN: 18028-57-4
M. Wt: 225.28 g/mol
InChI Key: JYCYJKQLGQKTRX-UHFFFAOYSA-N
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Description

6-Methoxy-1,4-dimethyl-9H-carbazole, also known as MDC, is a heterocyclic aromatic compound used in a variety of scientific research applications. It is a substituted carbazole, a nitrogen-containing heterocyclic aromatic compound that is composed of six carbon atoms and two nitrogen atoms in a ring structure. MDC is structurally similar to other carbazoles, such as carbazole, carbazole-3-carboxylic acid, and carbazole-4-carboxylic acid. MDC is a colorless solid at room temperature and is soluble in most organic solvents.

Scientific Research Applications

Anti-HIV Activity

Chloro-1,4-dimethyl-9H-carbazole derivatives, including compounds related to 6-Methoxy-1,4-dimethyl-9H-carbazole, have demonstrated potential in anti-HIV activity. A nitro-derivative of this compound class exhibited a promising profile for the development of novel anti-HIV drugs (Saturnino et al., 2018).

Cytotoxic Activity

Synthesized derivatives of 6-Methoxy-1,4-dimethyl-9H-carbazole, like 5,6-Dimethyl-9-methoxy-1-phenyl-6H-pyrido[4,3-b]carbazoles, have shown significant cytotoxic activity against lung cancer cell lines, indicating their potential as anticancer agents (Jasztold-Howorko et al., 2005).

Antitumoral Agent

1,4-dimethyl-9H-carbazole derivatives have been explored for their potential as targeted antitumoral agents. These compounds show promise in inhibiting DNA synthesis and degrading nucleic strands, crucial for cancer treatment (Saturnino et al., 2003).

Antibacterial Activity

Compounds derived from 6-Methoxy-1,4-dimethyl-9H-carbazole have exhibited antibacterial activities. These include activities against both Gram-positive and Gram-negative bacteria, indicating their potential in treating bacterial infections (Chakraborty et al., 2014).

Photophysics Study

Derivatives of 9H-carbazole, which include the 6-Methoxy-1,4-dimethyl variant, have been studied for their photophysical properties. These studies are crucial for understanding the fluorescence and electronic properties of these compounds, which can have applications in material science and photochemistry (Ghosh et al., 2013).

properties

IUPAC Name

6-methoxy-1,4-dimethyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-9-4-5-10(2)15-14(9)12-8-11(17-3)6-7-13(12)16-15/h4-8,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCYJKQLGQKTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=CC(=C3)OC)NC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170940
Record name 1,4-Dimethyl-6-methoxycarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,4-dimethyl-9H-carbazole

CAS RN

18028-57-4
Record name 6-Methoxy-1,4-dimethyl-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18028-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethyl-6-methoxycarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018028574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dimethyl-6-methoxycarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-1,4-dimethyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ML Bengaouer, A Boukhari - 2016 - nopr.niscpr.res.in
In this study, new tetracyclic compounds similar to benzo[b]carbazole have been synthesized. Their structures have been characterized by IR, 1 H and 13 C NMR, mass spectral and …
Number of citations: 1 nopr.niscpr.res.in
Z Spandana, R Sreenivasulu… - Letters in Organic …, 2019 - ingentaconnect.com
Carbazole is an important type of tricyclic nitrogen containing compound and isolated first from coal tar in 1872 by Graebe and Glazer. Carbazole alkaloids have received considerable …
Number of citations: 33 www.ingentaconnect.com
C Saturnino, C Palladino, M Napoli… - European journal of …, 2013 - Elsevier
The signalling pathway of Janus tyrosine Kinases-Signal Transducers and Activators of Transcription (JAK-STAT) is activated by a number of cytokines, hormones (GH, erythropoietin …
Number of citations: 40 www.sciencedirect.com
HA Tran-Thi, T Nguyen-Thi, S Michel… - Chemical and …, 2004 - jstage.jst.go.jp
Various 2, 2, 5, 11-tetramethyl-and 2, 2, 5, 6, 11-pentamethyl-2, 6-dihydropyrano [3, 2-b] carbazole derivatives were synthesized by condensation of 3-methylbut-2-enal or 3-chloro-3-…
Number of citations: 22 www.jstage.jst.go.jp
PM Luthra, N Kumar - Mini Reviews in Medicinal Chemistry, 2021 - ingentaconnect.com
The carbazole skeleton, a key structural motif occurring naturally or chemically synthesized, showed various biological activities. Molecular hybridization based on the combination of …
Number of citations: 10 www.ingentaconnect.com
A Botta - 2015 - elea.unisa.it
Heterocyles are an essencial class of molecules, assuming a role in many aspect of our life. Indeed heterocyclic nucleus is a common feature of several biomolecule and bioactive …
Number of citations: 0 elea.unisa.it
B Vehar, M Hrast, A Kovač, J Konc, K Mariner… - Bioorganic & medicinal …, 2011 - Elsevier
d-Alanine:d-alanine ligase (Ddl), an intracellular bacterial enzyme essential for cell wall biosynthesis, is an attractive target for development of novel antimicrobial drugs. This study …
Number of citations: 32 www.sciencedirect.com

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